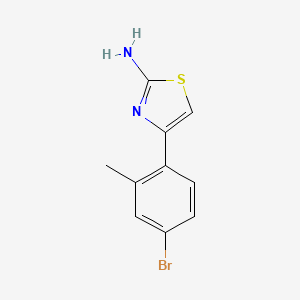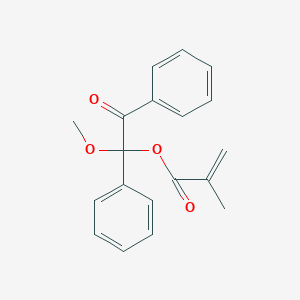
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research and industry. The compound’s molecular formula is C19H18O4, and it is characterized by the presence of methoxy, oxo, diphenylethyl, and methylprop-2-enoate groups.
Preparation Methods
The synthesis of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate typically involves esterification reactions. The process starts with readily available raw materials and proceeds through a series of steps under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may vary, but they generally follow similar principles. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve efficient production.
Chemical Reactions Analysis
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis. Its unique structure allows for the formation of various complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound has a similar ester structure but differs in the presence of a dioxolan ring.
(1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate: This is another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
643014-63-5 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H18O4/c1-14(2)18(21)23-19(22-3,16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13H,1H2,2-3H3 |
InChI Key |
RCRFBGMCRPRAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


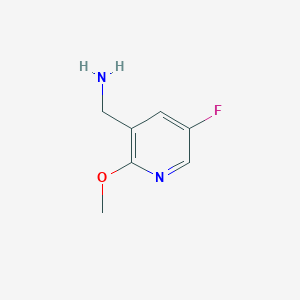
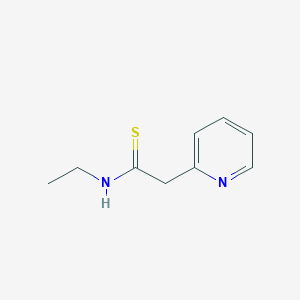
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
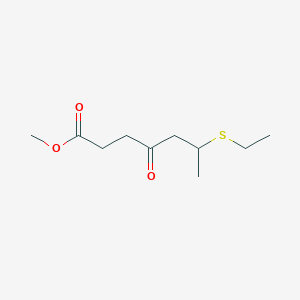
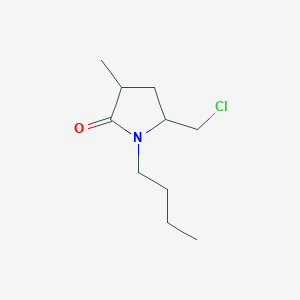

![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
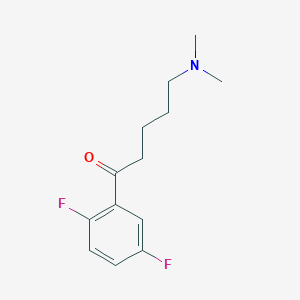
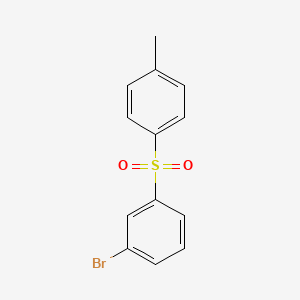
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
